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Compound of Interest

Compound Name: VT-1598 tosylate

Cat. No.: B15576155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of VT-1598
tosylate against various fungal species, benchmarked against established antifungal agents.

The data presented is compiled from in vitro and in vivo studies to support research and

development in mycology.

Mechanism of Action
VT-1598 is a potent and selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14α-

demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[1][2]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in

mammalian cells. By inhibiting CYP51, VT-1598 disrupts the production of ergosterol, leading

to the accumulation of toxic sterol intermediates and compromising the integrity and function of

the fungal cell membrane. This targeted mechanism of action underscores its broad-spectrum

antifungal activity.[3][4]
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Figure 1: Mechanism of action of VT-1598 tosylate in the fungal ergosterol biosynthesis
pathway.
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The in vitro activity of VT-1598 tosylate has been evaluated against a broad range of clinically

relevant fungal pathogens. The following tables summarize the Minimum Inhibitory

Concentration (MIC) values of VT-1598 in comparison to fluconazole and voriconazole. MIC

values represent the lowest concentration of an antifungal agent that inhibits the visible growth

of a microorganism.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) against Candida Species
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Organism
Antifungal
Agent

MIC Range MIC50 MIC90 Reference

Candida

albicans
VT-1598

0.03125 -

0.125
0.0625 0.125 [1]

Fluconazole 0.25 - 64 0.5 32 [1]

Voriconazole 0.03 - 16 - - [5]

Candida

albicans

(Fluconazole-

Resistant)

VT-1598 0.125 - - [1]

Fluconazole 64 - - [1]

Candida auris VT-1598 0.03 - 8 0.25 - [2]

Fluconazole 1 - >64 - - [2]

Voriconazole 0.03 - 4 - - [2]

Candida

glabrata
VT-1598 ≤0.03 - 0.25 - - [1]

Fluconazole 4 - 32 - - [1]

Voriconazole 0.06 - 16 - - [5]

Candida

krusei
VT-1598 0.125 - - [1]

Fluconazole 64 - - [1]

Voriconazole 0.03 - - [5]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) against Cryptococcus neoformans and

Aspergillus fumigatus
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Organism
Antifungal
Agent

MIC Range MIC90 Reference

Cryptococcus

neoformans
VT-1598 0.06 - 0.15 - [6]

Fluconazole 0.125 - 64 8.0 - 16 [7][8]

Voriconazole 0.03 - 1 0.12 - 0.25 [7][8]

Aspergillus

fumigatus
VT-1598 - - [9]

Fluconazole - -

Voriconazole - -

Note: Direct comparative MIC data for VT-1598 against A. fumigatus was not available in the

searched literature.

In Vivo Efficacy
Preclinical studies in murine models of invasive fungal infections have demonstrated the in vivo

potency of VT-1598 tosylate.

Table 3: Summary of In Vivo Efficacy Studies
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Fungal
Species

Murine Model
VT-1598
Dosing

Key Findings Reference

Candida albicans

(Fluconazole-

Resistant)

Oropharyngeal

Candidiasis

3.2, 8, 20

mg/kg/day

Significantly

more effective

than fluconazole

in reducing

tongue fungal

burden.

[1]

Candida auris
Invasive

Candidiasis

5, 15, 50

mg/kg/day

Dose-dependent

reduction in

kidney and brain

fungal burden;

improved

survival.

[2]

Aspergillus

fumigatus

Invasive

Aspergillosis
20, 40 mg/kg/day

Significant

reduction in lung

fungal burden

and 100%

survival in

treated groups.

Coccidioides

immitis/posadasii

CNS

Coccidioidomyco

sis

4, 20 mg/kg/day

Significant

reduction in brain

fungal burden

and improved

survival

compared to

controls.

Experimental Protocols
The following are summaries of the standardized methodologies used for the in vitro and in

vivo experiments cited in this guide.
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In Vitro Susceptibility Testing: CLSI Broth Microdilution
Method (M27-A3/S4 for Yeasts)
This method is a standardized procedure for determining the MIC of antifungal agents against

yeasts.

Experimental Workflow: CLSI M27-A3/S4
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Figure 2: Workflow for CLSI M27-A3/S4 broth microdilution susceptibility testing for yeasts.

Detailed Steps:

Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A

suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard,

which corresponds to approximately 1-5 x 106 CFU/mL. This is further diluted to achieve a

final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

Antifungal Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in 96-

well microtiter plates.

Inoculation: Each well is inoculated with the prepared fungal suspension.

Incubation: The plates are incubated at 35°C for 24 to 48 hours.

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes

a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control

well.[1]

In Vitro Susceptibility Testing: CLSI Broth Macrodilution
Method (M38-A2 for Molds)
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This method is a standardized procedure for determining the MIC of antifungal agents against

filamentous fungi.

Detailed Steps:

Inoculum Preparation: Conidia are harvested from mature cultures and a suspension is

prepared. The turbidity of the suspension is adjusted spectrophotometrically to achieve a

final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.

Antifungal Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in tubes.

Inoculation: Each tube is inoculated with the prepared conidial suspension.

Incubation: The tubes are incubated at 35°C for 48 to 72 hours.

MIC Determination: The MIC is the lowest concentration of the antifungal agent that shows

complete inhibition of growth.

In Vivo Murine Models of Invasive Fungal Infections
These models are used to assess the efficacy of antifungal agents in a living organism.

Experimental Workflow: Murine Model of Invasive Fungal Infection

Induce immunosuppression
(e.g., with cyclophosphamide)

Infect mice with a standardized
dose of the fungal pathogen

Administer antifungal agent
or vehicle control

Monitor survival and/or
determine fungal burden in target organs
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Figure 3: General workflow for in vivo efficacy studies in a murine model.

General Protocol:

Immunosuppression: Mice are often rendered neutropenic using agents like

cyclophosphamide to mimic an immunocompromised state, which is a significant risk factor

for invasive fungal infections in humans.
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Infection: A standardized inoculum of the fungal pathogen is administered to the mice,

typically intravenously or intranasally, depending on the target organ of infection.

Treatment: Treatment with the investigational antifungal agent (e.g., VT-1598 tosylate) or a

vehicle control is initiated at a specified time post-infection and continued for a defined

period.

Endpoint Assessment: The efficacy of the treatment is evaluated based on one or more of

the following endpoints:

Survival: The percentage of mice surviving over a set period.

Fungal Burden: The quantity of viable fungal cells (measured as Colony Forming Units per

gram of tissue) in target organs such as the kidneys, brain, or lungs.

Conclusion
VT-1598 tosylate demonstrates potent in vitro activity against a wide range of clinically

important fungal pathogens, including species that are resistant to current first-line therapies

like fluconazole. This in vitro efficacy translates to significant in vivo activity in various murine

models of invasive mycoses, leading to reduced fungal burden and improved survival. Its

specific targeting of fungal CYP51 suggests a favorable selectivity profile. The data presented

in this guide supports the continued investigation of VT-1598 tosylate as a promising new

therapeutic agent for the treatment of invasive fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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